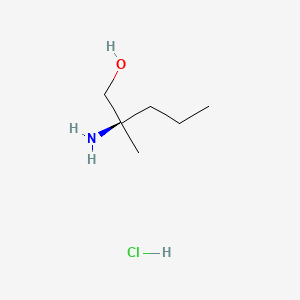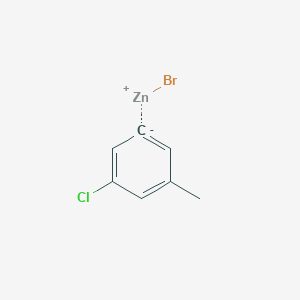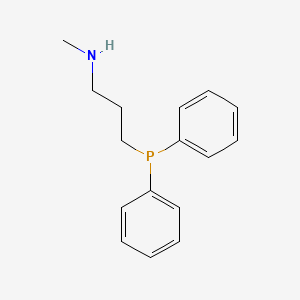
3-diphenylphosphanyl-N-methyl-propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-diphenylphosphanyl-N-methyl-propan-1-amine typically involves the reaction of diphenylphosphine with N-methyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include purification steps such as distillation or recrystallization to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: 3-Diphenylphosphanyl-N-methyl-propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphine group acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Substitution: Reagents such as alkyl halides or aryl halides are often used in substitution reactions.
Major Products:
Oxidation: The major product is typically a .
Substitution: The major products depend on the specific reagents used but generally include alkylated or arylated phosphines .
Scientific Research Applications
3-Diphenylphosphanyl-N-methyl-propan-1-amine has several applications in scientific research:
Chemistry: It is used as a ligand in and .
Biology: .
Medicine: While not widely used in medicine, its derivatives could be explored for pharmaceutical applications .
Industry: It is used in the synthesis of fine chemicals and pharmaceutical intermediates .
Mechanism of Action
The mechanism by which 3-diphenylphosphanyl-N-methyl-propan-1-amine exerts its effects is primarily through its role as a ligand . It coordinates with metal centers to form complexes that can catalyze various chemical reactions. The phosphine group acts as a donor , providing electron density to the metal center, which facilitates the catalytic process .
Comparison with Similar Compounds
- 3-Diphenylphosphanyl-propylamine
- 2-Diphenylphosphinoethylamine
- 4-Diphenylphosphinobenzoic acid
Comparison:
- 3-Diphenylphosphanyl-N-methyl-propan-1-amine is unique due to the presence of the N-methyl group , which can influence its steric and electronic properties .
- Compared to 3-Diphenylphosphanyl-propylamine , the N-methyl derivative may exhibit different reactivity and coordination behavior .
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C16H20NP |
|---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
3-diphenylphosphanyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C16H20NP/c1-17-13-8-14-18(15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3 |
InChI Key |
SXPXCMLARZQWCJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14892675.png)


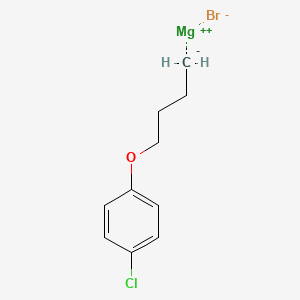
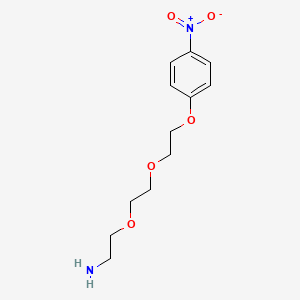
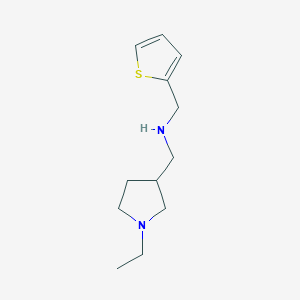
![Methyl 1-acetyl-7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B14892693.png)
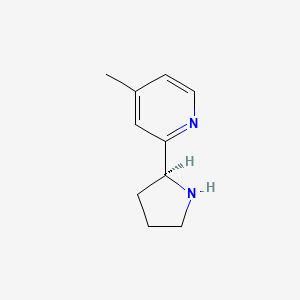
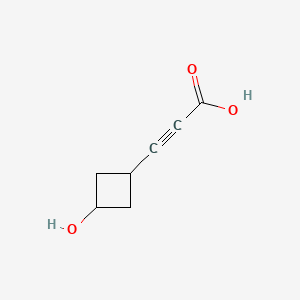
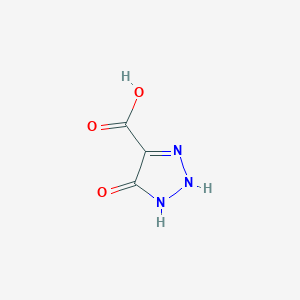
![6-(Benzo[d]thiazol-2-ylthio)nicotinonitrile](/img/structure/B14892718.png)
